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molecular formula C10H6F3N B1331143 7-(Trifluoromethyl)quinoline CAS No. 325-14-4

7-(Trifluoromethyl)quinoline

Cat. No. B1331143
M. Wt: 197.16 g/mol
InChI Key: CMMSEFHVUYEEDY-UHFFFAOYSA-N
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Patent
US08076345B2

Procedure details

4-Chloro-7-(trifluoromethyl)quinoline (9.35 g, 0.0404 mol) was hydrogenated in the presence of 5% palladium on carbon (4 g) in methanol (180 mL) in the presence of triethylamine (6 mL). The solution was stirred for 3.5 hours, and then filtered through Celite. The filtrate was concentrated under reduced pressure, and the residue was treated with ethyl acetate and water. The organic layer was separated, washed with water (2×75 mL), dried over MgSO4, filtered, and concentrated under reduced pressure to a yellow solid.
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.C(N(CC)CC)C>[Pd].CO>[F:15][C:12]([F:13])([F:14])[C:8]1[CH:7]=[C:6]2[C:11]([CH:2]=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
9.35 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)C(F)(F)F
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
180 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a yellow solid

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
FC(C1=CC=C2C=CC=NC2=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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